(1S,2S)-2-PCCA vs. (1R,2R)-2-PCCA: 5-Fold Lower Potency in cAMP Inhibition Assay
In the seminal SAR study that first characterized pure diastereomers of 2-PCCA, the (1R,2R)-isomer 2 inhibited isoproterenol-stimulated cAMP accumulation with an EC50 of 373 nM in transiently transfected HEK293T cells, while the (1S,2S)-isomer 3 was approximately 5-fold less potent [1]. The pEC50 of the (1R,2R)-isomer was 6.22 (EC50 = 603 nM) in stably expressing GPR88-22F HEK293 cells [1]. Although the exact EC50 of the (1S,2S)-isomer in the stable cell line was not reported as a discrete value in this publication, the 5-fold potency ratio established in the transient system provides the foundational quantitative differentiation. In a subsequent assay using stable PPLS-HA-GPR88 CHO cells and the Lance cAMP platform, 2-PCCA (racemate) showed an EC50 of 116 nM and its pure (1R,2R)-enantiomer 2 showed an EC50 of 56 nM [2].
| Evidence Dimension | Potency: cAMP inhibition (EC50) |
|---|---|
| Target Compound Data | (1S,2S)-2-PCCA (isomer 3): ~5-fold less potent than (1R,2R)-isomer in transient HEK293T cells; exact EC50 not separately reported in the stable cell line but inferred from the 5-fold ratio |
| Comparator Or Baseline | (1R,2R)-2-PCCA (isomer 2): EC50 = 373 nM (transient HEK293T); EC50 = 603 nM (stable GPR88-22F HEK293); EC50 = 56 nM (stable CHO Lance assay); Racemic 2-PCCA: EC50 = 877 nM (transient), 911 nM (stable GPR88-22F), 116 nM (CHO Lance assay) |
| Quantified Difference | ~5-fold lower potency relative to (1R,2R)-isomer in transient system [1]; approximately 2.1-fold lower potency than racemate in CHO cells when comparing (1R,2R) enantiomer (56 nM) to racemate (116 nM) [2] |
| Conditions | HEK293T cells transiently co-transfected with human GPR88 and GloSensor-22F cAMP biosensor; HEK293 cells stably expressing GPR88-22F; CHO cells stably expressing PPLS-HA-GPR88 (Lance cAMP assay, PerkinElmer) |
Why This Matters
This stereochemically controlled potency difference establishes (1S,2S)-2-PCCA as the appropriate negative-control diastereomer for experiments using (1R,2R)-2-PCCA, enabling researchers to verify that observed effects are stereospecific to GPR88 activation rather than off-target or non-specific outcomes.
- [1] Jin C, Decker AM, Huang XP, Gilmour BP, Blough BE, Roth BL, Hu Y, Gill JB, Zhang Y, Serrano AB, Zvonok N, Makriyannis A. Synthesis, Pharmacological Characterization, and Structure–Activity Relationship Studies of Small Molecular Agonists for the Orphan GPR88 Receptor. ACS Chemical Neuroscience, 2014, 5(7), 576–587. DOI: 10.1021/cn500082p. View Source
- [2] Jin C, Decker AM, Makhijani VH, Besheer J, Darcq E, Kieffer BL, Wacker D, Roth BL, Makriyannis A. Effect of Substitution on the Aniline Moiety of the GPR88 Agonist 2-PCCA: Synthesis, Structure–Activity Relationships, and Molecular Modeling Studies. ACS Chemical Neuroscience, 2016, 7(10), 1418–1432. DOI: 10.1021/acschemneuro.6b00182. View Source
